molecular formula C10H20F3NO5 B604924 1,1,1-Trifluoroethyl-PEG4-Aminooxy CAS No. 1895922-78-7

1,1,1-Trifluoroethyl-PEG4-Aminooxy

Cat. No.: B604924
CAS No.: 1895922-78-7
M. Wt: 291.27
InChI Key: PQVCKGCTWRTZFK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The aminooxy group in 1,1,1-Trifluoroethyl-PEG4-Aminooxy can react with an aldehyde to form an oxime bond .

Mode of Action

This compound acts as a linker in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective degradation of specific proteins within the cell .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound to create PROTACs, it is possible to selectively target specific proteins for degradation, potentially altering various downstream cellular processes depending on the function of the target protein .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .

Result of Action

The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and storage conditions . It is recommended to store the compound at -20°C . Aminooxy compounds are very reactive and sensitive; they cannot be stored for long term and immediate use (within 1 week) is highly recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoroethyl-PEG4-Aminooxy typically involves the reaction of polyethylene glycol (PEG) with 1,1,1-trifluoroethanol and an aminooxy compound. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including purification and characterization of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoroethyl-PEG4-Aminooxy undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its aminooxy functional group, which allows it to form stable oxime bonds with aldehydes. This property makes it particularly useful in bioconjugation and drug delivery applications .

Properties

IUPAC Name

O-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F3NO5/c11-10(12,13)9-18-6-5-16-2-1-15-3-4-17-7-8-19-14/h1-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVCKGCTWRTZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(F)(F)F)OCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoroethyl-PEG4-Aminooxy
Reactant of Route 2
1,1,1-Trifluoroethyl-PEG4-Aminooxy
Reactant of Route 3
1,1,1-Trifluoroethyl-PEG4-Aminooxy
Reactant of Route 4
1,1,1-Trifluoroethyl-PEG4-Aminooxy
Reactant of Route 5
1,1,1-Trifluoroethyl-PEG4-Aminooxy
Reactant of Route 6
1,1,1-Trifluoroethyl-PEG4-Aminooxy

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